molecular formula C19H22BrNO5S B11355842 N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide

Cat. No.: B11355842
M. Wt: 456.4 g/mol
InChI Key: HZCCCBUJWNKZKT-UHFFFAOYSA-N
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Description

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromofuran moiety, a dioxidotetrahydrothiophenyl group, and a propoxybenzamide structure, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide typically involves multi-step organic reactions. The initial step often includes the bromination of furan to obtain 5-bromofuran. This is followed by the formation of the dioxidotetrahydrothiophenyl group through oxidation and cyclization reactions. The final step involves the coupling of these intermediates with 4-propoxybenzamide under specific conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while maintaining cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The bromine atom in the furan ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide involves its interaction with specific molecular targets. The bromofuran moiety may interact with enzymes or receptors, leading to various biological effects. The dioxidotetrahydrothiophenyl group can modulate the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-bromofuran-2-yl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)aniline
  • N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide
  • N-[(5-bromofuran-2-yl)methyl]-2-(1-methylindazol-3-yl)ethanamine

Uniqueness

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H22BrNO5S

Molecular Weight

456.4 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-propoxybenzamide

InChI

InChI=1S/C19H22BrNO5S/c1-2-10-25-16-5-3-14(4-6-16)19(22)21(12-17-7-8-18(20)26-17)15-9-11-27(23,24)13-15/h3-8,15H,2,9-13H2,1H3

InChI Key

HZCCCBUJWNKZKT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

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